molecular formula C26H20Cl2N9NaO4S B1592793 Acid yellow 127 CAS No. 73384-78-8

Acid yellow 127

Cat. No.: B1592793
CAS No.: 73384-78-8
M. Wt: 648.5 g/mol
InChI Key: PTLDRIFIKRWNLP-UHFFFAOYSA-M
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Description

Acid Yellow 127, also known as Acid Yellow 7, is a synthetic dye belonging to the class of acid dyes. It is primarily used for staining proteins in blood, making it a valuable tool in forensic science for enhancing blood fingerprints on non-porous surfaces. The dye exhibits a bright yellow fluorescence when illuminated with blue light, making it highly effective for visualizing blood traces .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Yellow 127 is synthesized through a series of chemical reactions involving the condensation of aromatic amines with ketones. The typical preparation involves dissolving 1 gram of Acid Yellow dye in 700 milliliters of distilled water, 250 milliliters of ethanol, and 50 milliliters of acetic acid. The mixture is stirred until a complete solution is formed .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions. The process is optimized for high yield and purity, ensuring the dye’s effectiveness for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Acid Yellow 127 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substituting Agents: Halogens, nitro compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinones, while reduction can yield amines .

Scientific Research Applications

Acid Yellow 127 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acid Yellow 127 involves its interaction with proteins and other biological molecules. The dye binds to the amino groups in proteins, forming stable complexes that exhibit bright yellow fluorescence under blue light. This fluorescence is due to the dye’s ability to absorb light at specific wavelengths and emit light at a longer wavelength .

Comparison with Similar Compounds

Uniqueness: Acid Yellow 127 is unique due to its bright yellow fluorescence and high affinity for proteins, making it particularly effective for forensic applications. Its ability to produce clear and distinct blood fingerprints on non-porous surfaces sets it apart from other dyes .

Properties

IUPAC Name

sodium;4-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2N9O4S.Na/c1-15-22(23(38)37(35-15)20-11-7-6-10-18(20)27)34-33-19-14-16(12-13-21(19)42(39,40)41)29-25-30-24(28)31-26(32-25)36(2)17-8-4-3-5-9-17;/h3-14,22H,1-2H3,(H,39,40,41)(H,29,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLDRIFIKRWNLP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)Cl)N(C)C4=CC=CC=C4)S(=O)(=O)[O-])C5=CC=CC=C5Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Cl2N9NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73384-78-8
Record name Acid Yellow 127
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-[[4-chloro-6-(methylanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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